2-Biphenylyl glycidyl ether

Catalog No.
S750360
CAS No.
7144-65-2
M.F
C15H14O2
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Biphenylyl glycidyl ether

CAS Number

7144-65-2

Product Name

2-Biphenylyl glycidyl ether

IUPAC Name

2-[(2-phenylphenoxy)methyl]oxirane

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C15H14O2/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)17-11-13-10-16-13/h1-9,13H,10-11H2

InChI Key

DNVXWIINBUTFEP-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC=CC=C2C3=CC=CC=C3

Canonical SMILES

C1C(O1)COC2=CC=CC=C2C3=CC=CC=C3

2-Biphenylyl glycidyl ether is an organic compound with the molecular formula C15H14O2C_{15}H_{14}O_{2} and a molar mass of approximately 226.27 g/mol. It features an epoxy group (glycidyl) attached to a biphenyl structure, which consists of two phenyl rings connected by a single bond. This compound is characterized by its unique chemical properties, particularly its ability to participate in various

  • Ring-opening Reactions: The epoxide can react with nucleophiles, leading to the formation of diols or other derivatives. For instance, it can react with amines to form amine derivatives, which are valuable in creating cross-linked polymers.
  • Polymerization: This compound can serve as a monomer in the synthesis of epoxy resins. When polymerized, it contributes to the thermal and mechanical properties of the resulting material.
  • Reactivity with Alcohols: The epoxide can also react with alcohols under acidic or basic conditions, yielding ether derivatives.

Several methods for synthesizing 2-biphenylyl glycidyl ether have been documented:

  • Epoxidation of Biphenyl Compounds: One common method involves the epoxidation of biphenyl derivatives using peracids or other oxidizing agents.
  • Glycidol Reaction: Another approach includes reacting glycidol with biphenyl compounds in the presence of acid catalysts, facilitating the formation of the glycidyl ether.
  • Direct Etherification: The direct etherification of biphenyl alcohols with epichlorohydrin under basic conditions is also a viable synthetic route.

2-Biphenylyl glycidyl ether finds applications across various fields:

  • Polymer Chemistry: It is used as a monomer in the production of epoxy resins, which are valued for their strong adhesive properties and resistance to heat and chemicals.
  • Coatings and Adhesives: The compound is incorporated into formulations for coatings and adhesives that require enhanced durability and performance.
  • Pharmaceuticals: Potential applications in drug development are being explored due to its unique chemical structure and reactivity.

Interaction studies involving 2-biphenylyl glycidyl ether have focused on its reactivity with biological systems and other chemical agents. Investigations into its mutagenicity have highlighted concerns regarding its potential effects on DNA integrity . Additionally, studies have explored its interactions with various nucleophiles, which may influence its behavior in polymerization processes and biological activity.

Similar Compounds: Comparison

Several compounds exhibit similarities to 2-biphenylyl glycidyl ether, particularly those containing glycidyl groups or biphenyl structures. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Glycidyl phenyl etherGlycidyl group attached to a phenyl ringSimpler structure; less steric hindrance
Bisphenol A diglycidyl etherTwo glycidyl groups linked by a bisphenol unitHigher molecular weight; used extensively in resins
Phenolic glycidyl etherGlycidyl group attached to phenolic compoundsExhibits different thermal properties

2-Biphenylyl glycidyl ether stands out due to its biphenyl structure, which enhances certain physical properties like thermal stability and mechanical strength compared to simpler glycidyl ethers. Its unique reactivity profile allows for diverse applications in materials science that may not be achievable with other similar compounds.

XLogP3

3.2

Other CAS

7144-65-2

Wikipedia

O-phenylphenyl glycidyl ether

Dates

Modify: 2023-08-15

Explore Compound Types